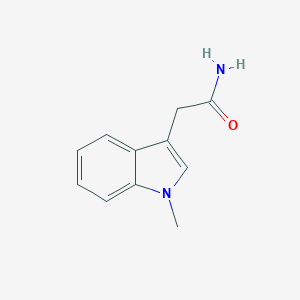

2-(1-Methyl-1H-indol-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUCCWRSRUINHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571956 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150114-41-3 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(1-Methyl-1H-indol-3-yl)acetamide and its Analogs

Disclaimer: Direct mechanistic studies on 2-(1-Methyl-1H-indol-3-yl)acetamide are limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action by examining the well-documented biological activities of its structural analogs and derivatives. The insights provided are intended to guide future research and drug discovery efforts centered on this chemical scaffold.

Introduction: The Indole-3-Acetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs. This compound belongs to the indole-3-acetamide class, a scaffold that has garnered significant interest for its therapeutic potential across various disease areas. While the specific biological targets of this compound remain to be fully elucidated, the extensive research on its derivatives provides a fertile ground for postulating its potential mechanisms of action. This guide will delve into these potential pathways, drawing upon authoritative studies of its close chemical relatives.

Potential Anticancer Mechanisms of Action

The indole-3-acetamide scaffold has been extensively explored for its anticancer properties, with derivatives demonstrating efficacy through multiple mechanisms, including disruption of the cytoskeleton, induction of programmed cell death (apoptosis), and inhibition of key oncogenic signaling pathways.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport, making them a prime target for anticancer agents. Several derivatives of this compound have been shown to interfere with microtubule dynamics.

Notably, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization.[1][2] Mechanistic studies revealed that these compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][2]

References

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Bioactive Landscape of 2-(1-Methyl-1H-indol-3-yl)acetamide: A Technical Guide for Drug Discovery Professionals

Executive Summary

This technical guide provides an in-depth exploration of the biological activities associated with the indole-acetamide scaffold, with a specific focus on interpreting the potential of 2-(1-Methyl-1H-indol-3-yl)acetamide. While direct and extensive research on this specific molecule is limited, this paper synthesizes data from structurally similar compounds to project its likely bioactivities and guide future research. Drawing from studies on closely related N-substituted and C2-modified indole acetamide derivatives, we will delve into potential applications in oncology, neurodegenerative disease, and infectious diseases. This guide will detail plausible mechanisms of action, provide robust experimental protocols for validation, and present a framework for its strategic evaluation in drug development pipelines.

Introduction: The Indole Acetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged structure." When combined with an acetamide moiety, the resulting indole-acetamide scaffold offers a versatile platform for developing novel therapeutic agents. This guide focuses on the N-methylated derivative, this compound, a compound that, while not extensively studied itself, belongs to a class of molecules with significant therapeutic promise.

This document will serve as a technical resource for researchers by:

-

Synthesizing the known biological activities of closely related indole-acetamide derivatives.

-

Proposing likely mechanisms of action for this compound based on this synthesized data.

-

Providing detailed, actionable experimental protocols for the in vitro and in vivo evaluation of this compound.

-

Presenting a clear, data-driven perspective on the potential of this molecule in drug discovery.

Projected Biological Activity Profile

Based on an extensive review of structurally related compounds, the primary therapeutic potential of this compound and its derivatives appears to be concentrated in the following areas:

-

Anticancer Activity: The most prominently reported activity for analogous structures is the inhibition of cancer cell proliferation.

-

Antimicrobial and Antibiotic Adjuvant Effects: Indole-based compounds have shown promise in combating bacterial infections, including resistant strains.

-

Neuroprotective and Analgesic Properties: The indole core is present in many neurologically active compounds, suggesting potential applications in pain management and neurodegenerative diseases.

-

Antihyperglycemic and Antioxidant Effects: Certain indole acetamides have demonstrated the ability to modulate metabolic pathways and reduce oxidative stress.

-

Antiviral Activity: Specific derivatives have been identified as inhibitors of viral replication.

In-Depth Analysis of Key Biological Activities

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research on N-substituted derivatives of this compound points towards their potent anticancer activity through the inhibition of tubulin polymerization.[1][2] These compounds induce apoptosis and cause cell cycle arrest in the G2/M phase, consistent with the mechanism of action of microtubule-targeting agents.[1][2]

It is hypothesized that the 1-methyl-1H-indole moiety of this compound acts as a key pharmacophore, interacting with the colchicine-binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for mitotic spindle formation and, consequently, cell division. The acetamide side chain can be further modified to enhance binding affinity and cytotoxic potency.

Diagram: Proposed Mechanism of Tubulin Polymerization Inhibition

Caption: Hypothetical pathway of anticancer activity.

The following table summarizes the in vitro antiproliferative activities of a closely related derivative, compound 7d (N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide), against various human cancer cell lines.[1][2] This data serves as a benchmark for the potential potency of this compound derivatives.

| Compound | Cell Line | IC50 (µM) |

| 7d | HeLa (Cervical Cancer) | 0.52 |

| 7d | MCF-7 (Breast Cancer) | 0.34 |

| 7d | HT-29 (Colon Cancer) | 0.86 |

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Diagram: Experimental Workflow for In Vitro Antiproliferative Assay

Caption: Workflow for determining antiproliferative activity.

Antimicrobial and Antibiotic Adjuvant Activity

Derivatives of indole-3-acetamide have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Furthermore, these compounds can act as adjuvants, enhancing the efficacy of existing antibiotics against Gram-negative bacteria such as Pseudomonas aeruginosa.[3]

The antimicrobial mechanism of indole-3-acetamides is likely multifactorial, potentially involving:

-

Membrane Disruption: The lipophilic indole core may facilitate insertion into the bacterial cell membrane, leading to depolarization and increased permeability.

-

Enzyme Inhibition: These compounds could inhibit essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.

-

Biofilm Inhibition: Some derivatives have shown the ability to prevent the formation of bacterial biofilms, which are critical for chronic infections.[5]

As adjuvants, they may work by permeabilizing the outer membrane of Gram-negative bacteria, allowing conventional antibiotics to reach their intracellular targets.

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial two-fold dilutions in a 96-well microtiter plate with broth.

-

Inoculation: Adjust the overnight bacterial culture to a concentration of 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Analgesic and Anti-inflammatory Potential

The acetamide functional group is a common feature in many analgesic and anti-inflammatory drugs.[6][7] Studies on various acetamide derivatives have demonstrated their efficacy in animal models of pain and inflammation.[6][7][8]

The analgesic and anti-inflammatory effects of this compound could be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. Inhibition of COX enzymes reduces the production of prostaglandins, key mediators of pain and inflammation.

This is a standard in vivo model for screening peripheral analgesic activity.

-

Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound (e.g., 50-100 mg/kg) or a vehicle control intraperitoneally or orally to groups of mice. A standard analgesic like acetaminophen can be used as a positive control.[8]

-

Induction of Writhing: After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

-

Data Analysis: Calculate the percentage of pain inhibition for the treated groups compared to the vehicle control group.

Future Directions and Conclusion

The existing literature on close structural analogs strongly suggests that this compound is a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. The immediate research priorities should be:

-

Synthesis and Characterization: Efficient and scalable synthesis of this compound and a focused library of its derivatives.

-

In Vitro Screening: Comprehensive screening of these compounds against a panel of cancer cell lines, bacterial strains, and relevant enzymes (e.g., COX-1/COX-2, tubulin).

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Efficacy and Safety: Evaluation of the lead candidates in relevant animal models to determine their therapeutic potential and toxicity profiles.

References

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. (URL: [Link])

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. (URL: [Link])

-

Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. (URL: [Link])

-

Synthesis and analgesic activity of some acetamide derivatives. PubMed. (URL: [Link])

-

Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. (URL: [Link])

-

Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. MDPI. (URL: [Link])

-

The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. PubMed Central. (URL: [Link])

-

The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. (URL: [Link]

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. National Institutes of Health. (URL: [Link])

-

Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. National Institutes of Health. (URL: [Link])

-

A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. ResearchGate. (URL: [Link])

-

Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. MDPI. (URL: [Link])

-

Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. MDPI. (URL: [Link])

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. (URL: [Link])

-

Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate. (URL: [Link])

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. (URL: [Link])

-

Identification of a novel link connecting indole-3-acetamide with abscisic acid biosynthesis and signaling. ResearchGate. (URL: [Link])

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. (URL: [Link])

-

Synthesis and analgesic activity of some acetamide derivatives. Scilit. (URL: [Link])

-

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide. National Institutes of Health. (URL: [Link])

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. (URL: [Link])

-

Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. PubMed Central. (URL: [Link])

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PubMed Central. (URL: [Link])

Sources

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C11H12N2O | CID 15357907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(1-Methyl-1H-indol-3-yl)acetamide

Foreword: The Therapeutic Promise of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, found in a multitude of bioactive natural products and synthetic drugs.[1] Its unique electronic and steric properties allow for diverse interactions with biological macromolecules, making it a versatile starting point for drug discovery.[1] This guide focuses on a specific derivative, 2-(1-Methyl-1H-indol-3-yl)acetamide, and explores its potential therapeutic targets, drawing upon the known biological activities of the broader indole-3-acetamide class to propose a scientifically rigorous framework for its investigation. While direct research on this specific molecule is limited, the wealth of data on related compounds provides a strong foundation for hypothesizing its mechanism of action and identifying high-probability therapeutic targets.

Rationale for Investigation: Why this compound?

Indole-3-acetamide and its derivatives have demonstrated a wide array of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[2][3][4] The N-methylation of the indole ring, as seen in this compound, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. This modification can enhance metabolic stability and modulate binding affinity to target proteins. The acetamide side chain provides a versatile linker that can be further modified to optimize activity and selectivity.[5] Given the therapeutic potential of the indole nucleus, a systematic investigation into the specific targets of this compound is a logical and promising avenue for drug development.

Postulated Therapeutic Arenas and Key Molecular Targets

Based on the extensive literature on indole derivatives, we postulate that this compound holds significant therapeutic potential in two primary areas: neurodegenerative diseases and oncology.

Neurodegenerative Diseases: A Multi-Faceted Approach

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress, protein misfolding, and neuroinflammation.[2][3] Indole-based compounds are well-positioned to address these interconnected pathways.[2]

Potential Targets in Neurodegeneration:

-

Glycogen Synthase Kinase 3β (GSK-3β): A key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is a major therapeutic strategy.

-

Monoamine Oxidase B (MAO-B): An enzyme responsible for the degradation of dopamine. Its inhibition can increase dopamine levels, offering symptomatic relief in Parkinson's disease.[6]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): A transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway can mitigate oxidative stress.

-

Inhibition of Amyloid-β (Aβ) and α-Synuclein Aggregation: The planar indole structure may allow for intercalation between β-sheets, disrupting the aggregation of these neurotoxic proteins.[3][7]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

The Nrf2 signaling pathway is a primary cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.

Caption: Nrf2-mediated antioxidant response pathway.

Oncology: Targeting Cell Proliferation and Survival

The anti-proliferative activity of indole derivatives has been linked to their ability to interfere with microtubule dynamics.[8][9]

Potential Targets in Oncology:

-

Tubulin: A key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.[4][8][9]

-

Janus Kinase 3 (JAK3): A tyrosine kinase involved in cytokine signaling pathways that are crucial for the proliferation of certain cancer cells.[10]

-

Proto-oncogene tyrosine-protein kinase Src: A non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival.

Experimental Workflows for Target Validation

A tiered approach is recommended for validating the potential therapeutic targets of this compound.

Experimental Workflow Diagram

Caption: Tiered workflow for therapeutic target validation.

Tier 1: Biochemical Assays

The initial step is to determine if this compound directly interacts with the hypothesized protein targets.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilization: Covalently immobilize the purified recombinant target protein (e.g., GSK-3β, Tubulin) onto a sensor chip.

-

Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject the compound solutions over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Table 1: Hypothetical SPR Binding Data

| Target Protein | KD (μM) |

| GSK-3β | 5.2 |

| Tubulin | 12.8 |

| MAO-B | 25.1 |

| JAK3 | > 100 |

Causality behind Experimental Choices: SPR is a sensitive, label-free technique that provides real-time kinetic data on biomolecular interactions. It is an excellent primary screening method to confirm direct binding and quantify affinity.

Tier 2: Cell-Based Assays

Once direct binding is confirmed, the next step is to assess the compound's effect in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the supernatant for the presence of the soluble target protein by Western blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality behind Experimental Choices: CETSA provides evidence of target engagement in a physiological environment, confirming that the compound can access and bind to its target within the cell.

Protocol: Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.

-

Compound Addition: Add varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.

-

Initiate Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.

Tier 3: In Vivo Models

Promising candidates from cell-based assays should be evaluated in relevant animal models of disease to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Future Directions and Lead Optimization

The data gathered from these validation studies will provide a comprehensive profile of this compound's therapeutic potential. Should a promising target and cellular activity be identified, the next phase would involve medicinal chemistry efforts to optimize the lead compound. This could include:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to improve potency and selectivity.

-

ADME/Tox profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound.

Conclusion

While the therapeutic targets of this compound are not yet definitively established, a systematic and hypothesis-driven approach, grounded in the known pharmacology of the indole-3-acetamide class, can efficiently elucidate its mechanism of action. The multi-tiered experimental workflow outlined in this guide provides a robust framework for identifying and validating its therapeutic targets, paving the way for the potential development of a novel therapeutic agent.

References

- Hilaris Publisher. Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications.

- Hilaris Publisher. Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (2024-02-28).

- PMC. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.

- EvitaChem. N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide.

- PMC - NIH. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.

- PubChem. This compound | C11H12N2O.

- RSC Medicinal Chemistry (RSC Publishing). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.

- PubMed. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy.

- MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.

- NIH. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021-01-12).

- Smolecule. N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide.

- Chem-Impex. Indole-3-acetamide.

- ACS Publications. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies | ACS Omega. (2021-01-12).

- MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation.

- ResearchGate. (PDF) Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. (2025-08-04).

- NIH. The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. (2022-09-21).

- ChemicalBook. 1-METHYLINDOLE-3-ACETAMIDE | 150114-41-3.

- Cayman Chemical. Indole-3-acetamide (IAM, NSC 1969, CAS Number: 879-37-8).

- ACS Publications. Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads | Journal of Agricultural and Food Chemistry. (2025-07-09).

- ResearchGate. (PDF) A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. (2018-06-08).

- Semantic Scholar. The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against.

- ResearchGate. (PDF) The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. (2025-06-25).

- Santa Cruz Biotechnology. 1-Methylindole-3-acetamide | CAS 150114-41-3 | SCBT.

- USA Chemical Suppliers. 1-methylindole-3-acetamide suppliers USA.

Sources

- 1. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Buy N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide | 62693-58-7 [smolecule.com]

- 5. Buy 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide (EVT-2738426) | 1396815-40-9 [evitachem.com]

- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 1-METHYLINDOLE-3-ACETAMIDE | 150114-41-3 [chemicalbook.com]

The Genesis and Evolution of Indole Acetamide Derivatives: A Technical Guide for Researchers

Abstract

The indole acetamide scaffold, a privileged structure in medicinal chemistry and plant biology, has a rich and evolving history. This in-depth technical guide charts the journey of indole acetamide derivatives from their foundational roots in the study of plant growth hormones to their current status as a versatile platform for the development of a wide range of therapeutic agents. We will explore the key scientific milestones, from the initial discovery of indole-3-acetamide (IAM) as a natural auxin precursor to the rational design and synthesis of novel derivatives with potent pharmacological activities. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, synthetic methodologies, structure-activity relationships, and diverse biological applications of this important class of molecules.

The Dawn of Discovery: From Plant Growth to the Identification of a Key Intermediate

The story of indole acetamide derivatives begins not in a chemist's flask, but in the careful observations of botanists seeking to understand the fundamental processes of plant growth. The late 19th and early 20th centuries were marked by pioneering experiments that hinted at the existence of a chemical messenger responsible for phototropism, the phenomenon of plants bending towards light.

A pivotal moment in this narrative was the isolation of "hetero-auxin," later identified as indole-3-acetic acid (IAA) , from human urine in the 1930s by Kögl and Haagen-Smit.[1] This discovery ignited a fervent search for the endogenous plant growth hormone, ultimately confirming IAA as the primary auxin in plants.[1]

The focus then shifted to understanding the biosynthetic pathways leading to IAA. It was through this line of inquiry that indole-3-acetamide (IAM) was first identified as a naturally occurring intermediate.[2][3] In many plant-associated bacteria and some plants, tryptophan is converted to IAM by the enzyme tryptophan-2-monooxygenase, which is then hydrolyzed to IAA by an IAM hydrolase.[2][4] This discovery established the first known biological significance of an indole acetamide derivative and laid the groundwork for future investigations into this chemical class.

dot graph TD { A[Tryptophan] -->|Tryptophan-2-monooxygenase| B(Indole-3-acetamide IAM); B -->|IAM hydrolase| C(Indole-3-acetic acid IAA);

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

The Synthetic Era: From Plant Growth Regulators to Pharmacological Probes

The identification of IAA spurred chemists to synthesize a vast array of indole derivatives in an effort to mimic or modulate its plant growth-regulating activities. This exploration naturally led to the synthesis of N-substituted indole-3-acetamide derivatives. Early synthetic efforts, often starting from indole-3-acetic acid, aimed to understand the structural requirements for auxin-like activity.

While a definitive "first" synthesis of a non-natural indole acetamide derivative is difficult to pinpoint from the available literature, the mid-20th century saw a surge in the preparation of such compounds. These early synthetic analogs were primarily evaluated for their effects on plant growth, with researchers systematically modifying the amide functionality to probe structure-activity relationships.[5]

The true diversification of indole acetamide derivatives began when their pharmacological potential beyond plant biology was recognized. The indole nucleus itself is a well-established "privileged scaffold" in medicinal chemistry, present in numerous natural products and approved drugs.[1][6][7] This realization, coupled with the synthetic accessibility of indole acetamide derivatives, prompted a shift in focus towards their evaluation in various disease models.

The Proliferation of Biological Activities: A Modern Perspective

In recent decades, research into indole acetamide derivatives has exploded, revealing a remarkable diversity of biological activities. This has been driven by the development of efficient synthetic methodologies and a deeper understanding of the molecular targets underlying various diseases.

Anti-inflammatory Properties

A significant area of investigation has been the anti-inflammatory potential of indole acetamide derivatives. This interest was likely fueled by the success of the indole-containing nonsteroidal anti-inflammatory drug (NSAID), Indomethacin .[6][8] While not an acetamide derivative itself, its clinical success highlighted the potential of the indole scaffold for modulating inflammatory pathways. Subsequent research has led to the synthesis and evaluation of numerous indole acetamide derivatives as potential anti-inflammatory agents, with some exhibiting promising activity through the inhibition of targets like cyclooxygenase (COX) enzymes.[9][10]

Antihyperglycemic and Antioxidant Effects

More recently, indole-3-acetamide derivatives have emerged as promising candidates for the management of diabetes and its complications. A number of studies have reported the synthesis of N-substituted indole-3-acetamides that exhibit potent α-amylase inhibitory activity, a key enzyme involved in carbohydrate digestion.[11][12] Many of these derivatives also demonstrate significant antioxidant properties, which is crucial in combating the oxidative stress associated with diabetes.[11][12]

The general synthetic approach to these derivatives often involves the coupling of indole-3-acetic acid with various substituted anilines, allowing for a systematic exploration of structure-activity relationships.

| Compound | Substitution on N-phenyl ring | α-Amylase IC50 (µM) | DPPH Scavenging IC50 (µM) | Reference |

| Derivative 1 | 4-Methyl | 2.84 ± 0.1 | - | [11] |

| Derivative 2 | 2,4-Dimethyl | - | - | [11] |

| Derivative 3 | 4-Chloro | - | - | [11] |

| Derivative 4 | 4-Nitro | 1.09 ± 0.11 | 0.81 ± 0.25 | [11] |

Central Nervous System (CNS) Activity

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made indole derivatives attractive candidates for CNS-acting drugs.[13] This has extended to indole acetamide derivatives, which have been investigated for a range of neurological and psychiatric conditions. While no major blockbuster drugs have emerged directly from this specific subclass to date, the exploration of their effects on various CNS targets remains an active area of research.[9]

Key Experimental Protocols

To provide practical insights for researchers, this section details a representative synthetic protocol for the preparation of N-substituted indole-3-acetamides and a common biological assay for evaluating their α-amylase inhibitory activity.

Synthesis of N-Aryl-Indole-3-Acetamides

This protocol describes a general and efficient one-pot method for the synthesis of a library of N-aryl-indole-3-acetamides.

Materials:

-

Indole-3-acetic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Pyridine (catalytic amount)

-

Acetonitrile (anhydrous)

-

Substituted anilines

-

Dichloromethane

-

Hexane

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of indole-3-acetic acid (1.0 mmol) in anhydrous acetonitrile (20 mL), add a catalytic amount of pyridine.

-

Add 1,1'-carbonyldiimidazole (1.1 mmol) to the mixture and stir at room temperature for 45 minutes. The evolution of CO2 gas will be observed.

-

Add the desired substituted aniline (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure N-aryl-indole-3-acetamide.[11]

dot graph TD { subgraph "Synthetic Workflow" direction LR; A[Indole-3-acetic Acid] -->|1. CDI, Pyridine, Acetonitrile| B{Activated Intermediate}; B -->|2. Substituted Aniline| C[N-Aryl-Indole-3-Acetamide]; end

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

In Vitro α-Amylase Inhibition Assay

This assay is commonly used to screen for potential antihyperglycemic agents.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v)

-

Dinitrosalicylic acid (DNS) reagent

-

Phosphate buffer (pH 6.8)

-

Test compounds (indole acetamide derivatives)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add 20 µL of the test compound solution (or control) and 20 µL of the α-amylase solution in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the starch solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 20 µL of DNS reagent to each well.

-

Heat the plate in a boiling water bath for 10 minutes to allow for color development.

-

Cool the plate to room temperature and add 180 µL of deionized water to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.[11]

The Future Trajectory: New Frontiers and Unanswered Questions

The journey of indole acetamide derivatives is far from over. The inherent versatility of the indole scaffold, combined with the ease of modification of the acetamide side chain, ensures that this class of compounds will remain a fertile ground for discovery.

Future research is likely to focus on several key areas:

-

Target-based Drug Design: Moving beyond phenotypic screening to the rational design of derivatives that target specific enzymes or receptors with high affinity and selectivity.

-

Expansion of Therapeutic Applications: Exploring the potential of indole acetamide derivatives in other disease areas, such as neurodegenerative disorders, viral infections, and cancer.

-

Development of Novel Synthetic Methodologies: Creating more efficient, sustainable, and diverse synthetic routes to access novel chemical space.

-

Understanding Polypharmacology: Investigating the potential for single indole acetamide derivatives to modulate multiple targets, which could be advantageous for treating complex diseases.

The history of indole acetamide derivatives serves as a compelling example of how a simple, naturally occurring molecule can inspire decades of scientific inquiry, leading to a rich and diverse field of research with significant implications for both agriculture and human health. The continued exploration of this fascinating class of compounds promises to yield new and valuable insights for years to come.

References

- Kögl, F., & Haagen-Smit, A. J. (1931). Über die Chemie des Wuchsstoffes. Proceedings of the Royal Netherlands Academy of Arts and Sciences, 34, 1411-1416.

-

Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(4), 2864-2875. [Link]

-

Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(4), 2864-2875. [Link]

-

Molecules. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Central Nervous System Agents in Medicinal Chemistry. (2015). Central Nervous System Activities of Indole Derivatives: An Overview. PubMed. [Link]

-

Kerzarea, D. R., & Khedekar, P. B. (2016). Indole Derivatives acting on Central Nervous System – Review. ResearchGate. [Link]

-

Madhumitha, G., & Jubie, S. (2013). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Innoriginal. [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Vargas, F., et al. (2014). Synthesis of 3-indolylacetamide derivatives and evaluation of their plant growth regulator activity. ResearchGate. [Link]

-

Naik, N., & Kumar, H. S. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. ResearchGate. [Link]

-

Li, Z., et al. (2024). Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. ResearchGate. [Link]

-

Di, C., et al. (2021). Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway. Frontiers in Microbiology. [Link]

-

Rahman, M. A., & Jha, N. K. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. National Institutes of Health. [Link]

-

Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure-Activity Relationship, and In Silico Studies. PubMed. [Link]

-

Zhang, P., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. National Institutes of Health. [Link]

-

Dimkpa, C. O., et al. (2012). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles. Applied and Environmental Microbiology. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. [Link]

-

Leontovyc, M., et al. (2023). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. MDPI. [Link]

-

Lehmann, T., et al. (2010). Indole-3-acetamide-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production? PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway [frontiersin.org]

- 3. Indole-3-acetamide-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]

- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1-Methyl-1H-indol-3-yl)acetamide as a tubulin polymerization inhibitor

An In-depth Technical Guide to 2-(1-Methyl-1H-indol-3-yl)acetamide and its Derivatives as Tubulin Polymerization Inhibitors

This guide provides a comprehensive technical overview of this compound and its more complex derivatives as a promising class of tubulin polymerization inhibitors for researchers, scientists, and drug development professionals.

Introduction: Tubulin as a Key Target in Oncology

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several critical cellular processes, including the formation of the mitotic spindle during cell division.[3] Consequently, agents that disrupt microtubule dynamics can arrest cells in mitosis, leading to programmed cell death (apoptosis), making tubulin a validated and highly attractive target for cancer chemotherapy.[4][5] The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent antitubulin activity.[1][4][6]

The this compound Scaffold: A Foundation for Potent Inhibitors

The compound this compound serves as a foundational chemical scaffold. While this specific molecule may exhibit modest intrinsic activity, its true value lies in its synthetic accessibility and the potential for chemical modification to generate highly potent tubulin polymerization inhibitors.

Chemical Properties and Synthesis

The core structure consists of a methyl-substituted indole ring linked to an acetamide group at the C3 position. The synthesis of such derivatives typically involves the coupling of indole-3-acetic acid with an appropriate amine.[7] A common laboratory-scale synthesis is outlined below:

Figure 1: A generalized workflow for the synthesis of 2-(1H-indol-3-yl)acetamide derivatives.

From Scaffold to Potent Inhibitors: Structure-Activity Relationships (SAR)

Research has shown that specific substitutions on the indole-3-acetamide scaffold are crucial for potent tubulin inhibitory activity. A key example is the development of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[8][9]

| Structural Modification | Impact on Activity | Rationale |

| N-methylation of Indole | Generally enhances activity | May improve metabolic stability or binding affinity. |

| Addition of a 3,4,5-trimethoxyphenyl group | Critical for high potency | This group mimics the trimethoxyphenyl ring of colchicine, a well-known tubulin inhibitor, and is essential for binding to the colchicine-binding site on β-tubulin.[8][9] |

| Introduction of a pyrazole or triazole moiety | Can significantly increase antiproliferative activity | These heterocyclic rings can form additional hydrogen bonds and other interactions within the binding pocket, enhancing affinity.[8][9] |

Mechanism of Action: Targeting the Colchicine Binding Site

Indole-based tubulin inhibitors, including the derivatives of this compound, typically exert their effects by binding to the colchicine-binding site on β-tubulin.[2][10][11] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and thereby inhibiting polymerization.[2]

Figure 2: Proposed mechanism of action for indole-3-acetamide derivatives at the colchicine binding site of β-tubulin.

Cellular Effects of Indole-3-Acetamide Derivatives

The inhibition of tubulin polymerization by these compounds triggers a cascade of cellular events, culminating in cancer cell death.

Mitotic Arrest

By disrupting the formation of the mitotic spindle, these inhibitors cause cells to arrest in the G2/M phase of the cell cycle.[8][9] This arrest can be readily quantified by flow cytometry.

Figure 3: The cell cycle, illustrating mitotic arrest at the M phase induced by tubulin polymerization inhibitors.

Induction of Apoptosis

Prolonged arrest in mitosis activates the intrinsic apoptotic pathway, leading to programmed cell death.[12] This is a key mechanism for the anticancer activity of these compounds.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay is a cornerstone for evaluating tubulin polymerization inhibitors.[13][14]

Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and a microtubule-associated protein (MAP)-rich fraction or a fluorescent reporter. The extent of polymerization is monitored by the increase in fluorescence over time.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Test compound (this compound derivative)

-

Positive control (e.g., Nocodazole)

-

Negative control (vehicle, e.g., DMSO)

-

96-well, black, flat-bottom plate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Prepare 10x stocks of the test compound, positive control, and vehicle control in General Tubulin Buffer.

-

On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and the fluorescent reporter.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure fluorescence intensity every minute for 60 minutes (excitation ~360 nm, emission ~450 nm).

-

Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value can be determined by measuring the inhibition of the polymerization rate at various compound concentrations.

Figure 4: Workflow for the in vitro tubulin polymerization assay.

Cell Viability and Cytotoxicity Assays

Standard methods like the MTT or ATP-based luminescence assays can be used to determine the IC50 (half-maximal inhibitory concentration) of the compounds in various cancer cell lines.

Cell Cycle Analysis

Cancer cells are treated with the test compound for a specified time (e.g., 24 hours). The cells are then fixed, stained with a DNA-binding dye like propidium iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[15]

Apoptosis Assays

Apoptosis can be quantified using an Annexin V/PI staining kit followed by flow cytometry analysis.[15] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late-stage apoptotic or necrotic cells.

Data Presentation and Interpretation

The antiproliferative activity of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been evaluated against several human cancer cell lines.

| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |

| 7d | 0.52 | 0.34 | 0.86 |

| Cisplatin | 8.32 | 10.21 | 12.54 |

| Data from RSC Medicinal Chemistry, 2022, 13, 1073-1085[8] |

Mechanistic studies revealed that a promising compound, 7d, induced apoptosis in a dose-dependent manner, arrested cells in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine.[8][9]

Future Perspectives and Drug Development

Derivatives of this compound represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. Future research should focus on:

-

Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess efficacy and safety.

-

Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to these compounds.

References

-

Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1795-1828. [Link]

-

Li, Y., Yang, J., Niu, L., Hu, D., Li, H., Chen, L., ... & Chen, Q. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 594(1), 199-204. [Link]

-

PubMed. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. [Link]

-

Bio-protocol. (2022). In vitro tubulin polymerization assay. Bio-protocol. [Link]

-

ResearchGate. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships | Request PDF. ResearchGate. [Link]

-

Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Assays. Bio-protocol. [Link]

-

National Institutes of Health. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]

-

PubMed. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Publishing. [Link]

-

ACS Publications. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. American Chemical Society. [Link]

-

PubMed. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. ResearchGate. [Link]

-

National Institutes of Health. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2011). Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals. National Center for Biotechnology Information. [Link]

-

MuriGenics. (n.d.). Cell-based Assays. MuriGenics. [Link]

-

Phasefocus. (n.d.). Label-free Analysis of Mitosis Assays. Phasefocus. [Link]

-

ResearchGate. (2005). (PDF) Identification of a Small Molecule That Induces Mitotic Arrest Using a Simplified High-Content Screening Assay and Data Analysis Method. ResearchGate. [Link]

-

National Institutes of Health. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2018). (PDF) A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. ResearchGate. [Link]

-

MDPI. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. [Link]

-

ChemUniverse. (n.d.). This compound [P49763]. ChemUniverse. [Link]

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Cell-based Assays | MuriGenics [murigenics.com]

An In-Depth Technical Guide to the Neuroprotective Effects of 1-Methyl-Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising foundation for the development of novel neuroprotective agents.[1][2][3] This technical guide provides an in-depth exploration of the neuroprotective effects of 1-methyl-indole compounds, a specific class of indole derivatives showing considerable therapeutic potential. We will dissect the core mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic pathways, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the study of 1-methyl-indole compounds as potential therapies for neurodegenerative disorders.

The Rationale for Investigating 1-Methyl-Indole Compounds in Neuroprotection

The global population is aging, leading to an increased prevalence of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3] A common pathological thread in these diseases is the gradual decay and loss of neurons in the central and peripheral nervous systems.[1][3] The multifaceted nature of neurodegeneration, involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of multifunctional therapeutic agents.[4][5]

Indole derivatives have garnered significant attention for their diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties.[2] The indole structure is a key component of many bioactive molecules, such as serotonin and melatonin, which play crucial roles in neurological function.[6] The addition of a methyl group at the N1 position of the indole ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its bioavailability and interaction with biological targets. This makes 1-methyl-indole derivatives a particularly interesting class of compounds for neuroprotective drug discovery.

Core Neuroprotective Mechanisms of 1-Methyl-Indole Compounds

The neuroprotective efficacy of 1-methyl-indole compounds stems from their ability to intervene in key pathological pathways that drive neuronal cell death. This section will explore the primary mechanisms of action and provide the technical framework for their experimental validation.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[4] 1-methyl-indole compounds have demonstrated significant antioxidant potential through direct ROS scavenging and the upregulation of endogenous antioxidant enzymes.

To rigorously assess the antioxidant properties of a 1-methyl-indole compound, it is crucial to employ a multi-pronged approach. Direct measurement of ROS levels in a cellular model provides a direct readout of the compound's ability to mitigate oxidative stress. Furthermore, evaluating the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), offers insight into the compound's mechanism of action – whether it acts as a direct scavenger or as an inducer of the cell's own defense systems.

Caption: Workflow for in vitro evaluation of antioxidant properties.

This protocol is adapted for adherent neuronal cells in a 96-well plate format.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phenol red-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hydrogen peroxide (H₂O₂) as a positive control

-

Microplate reader with fluorescence capabilities (Ex/Em: 485/535 nm)

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Compound Treatment: Pre-treat the cells with varying concentrations of the 1-methyl-indole compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

DCFH-DA Loading:

-

Induction of Oxidative Stress:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add the 1-methyl-indole compound back to the cells in fresh phenol red-free medium, along with an ROS inducer (e.g., 100 µM H₂O₂).

-

Incubate for the desired time (e.g., 1-2 hours).

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation of 485 nm and an emission of 535 nm.[7]

Controls:

-

Negative Control: Untreated cells.

-

Vehicle Control: Cells treated with the vehicle used to dissolve the compound.

-

Positive Control: Cells treated with the ROS inducer only.

This protocol determines cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

Microplate reader with absorbance capabilities (570 nm)

Procedure:

-

Cell Treatment: Following the same treatment paradigm as the ROS assay, treat cells with the 1-methyl-indole compound and the neurotoxin in a 96-well plate.

-

MTT Incubation:

-

Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

| Enzyme | Assay Principle | Typical Units |

| Superoxide Dismutase (SOD) | Inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals. | U/mg protein |

| Catalase (CAT) | Decomposition of hydrogen peroxide, measured by the decrease in absorbance at 240 nm. | µmol/mg protein/min |

| Glutathione Peroxidase (GPx) | Rate of NADPH oxidation in a coupled reaction with glutathione reductase. | nmol/mg protein/min |

Note: Specific activities can vary depending on the cell type and experimental conditions.[10]

Modulation of Neuroinflammatory Pathways

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases.[11] Activated microglia release pro-inflammatory cytokines such as TNF-α and IL-1β, which can be neurotoxic.[11] 1-methyl-indole compounds have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][11][12]

Caption: Inhibition of the NF-κB signaling pathway by 1-methyl-indole compounds.

This protocol allows for the visualization of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus in microglial cells (e.g., BV-2).

Materials:

-

Microglial cells (e.g., BV-2)

-

Sterile glass coverslips

-

4% Paraformaldehyde in PBS

-

0.1-0.5% Triton X-100 in PBS (for permeabilization)

-

Blocking buffer (e.g., 5-10% normal goat serum in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed microglial cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with the 1-methyl-indole compound before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Fixation:

-

Permeabilization:

-

Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[13]

-

Wash three times with PBS.

-

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[13]

-

Antibody Incubation:

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mount the coverslips onto microscope slides.

-

-

Imaging: Visualize and capture images using a fluorescence microscope. In activated cells, the p65 signal will co-localize with the DAPI signal in the nucleus.

Regulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate.[16][17] Some indole derivatives have been shown to exert neuroprotective effects by modulating the expression of these proteins, thereby increasing the Bcl-2/Bax ratio and inhibiting the activation of caspases.[16][18]

Caption: Modulation of the Bcl-2/Bax-mediated apoptotic pathway.

In Vivo Evaluation of Neuroprotective Efficacy

While in vitro assays are crucial for mechanistic studies, in vivo models are essential to evaluate the therapeutic potential of a compound in a whole organism. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease is a widely used and well-characterized model for assessing neuroprotection.[18][19][20][21][22][23]

The MPTP model is chosen because the neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[20] Evaluating both behavioral outcomes (motor function) and neurochemical changes (dopamine levels and neuronal markers) provides a comprehensive assessment of the compound's neuroprotective effects.

Animals:

-

Male C57BL/6 mice are commonly used due to their high susceptibility to MPTP.[20]

MPTP Administration:

-

A common regimen involves multiple intraperitoneal injections of MPTP (e.g., 20 mg/kg, 4 times at 2-hour intervals).[19]

-

Safety Precaution: MPTP is a potent neurotoxin and must be handled with extreme care in a certified facility with appropriate personal protective equipment.

Compound Administration:

-

The 1-methyl-indole compound can be administered before, during, or after MPTP intoxication to assess its prophylactic or therapeutic effects. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

Behavioral Assessment:

-

Rotarod Test: Measures motor coordination and balance.

-

Open Field Test: Assesses spontaneous motor activity.

Neurochemical and Histological Analysis:

-

Tissue Collection: At the end of the study, mice are euthanized, and brains are collected.

-

Dopamine Measurement: The striatum is dissected, and dopamine levels are quantified using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.

| Parameter | Measurement | Expected Outcome with Neuroprotection |

| Behavioral | Latency to fall on rotarod | Increased |

| Spontaneous motor activity | Increased | |

| Neurochemical | Striatal dopamine levels | Increased |

| Histological | Number of TH-positive neurons in substantia nigra | Increased |

Conclusion and Future Directions

1-methyl-indole compounds represent a promising class of molecules for the development of neuroprotective therapies. Their ability to target multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for treating complex neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds.